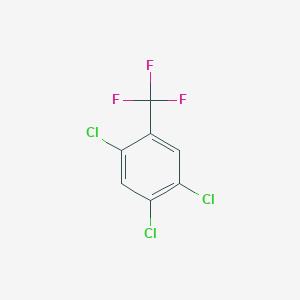

1,2,4-Trichloro-5-(trifluoromethyl)benzene

Descripción general

Descripción

1,2,4-Trichloro-5-(trifluoromethyl)benzene, also known as TCMTB, is a chemical compound that belongs to the family of halogenated aromatic compounds. TCMTB has been widely used as a biocide and fungicide in various industrial and agricultural applications.

Aplicaciones Científicas De Investigación

Selective Lithiation and Subsequent Electrophilic Substitution

1,2,4-Tris(trifluoromethyl)benzene undergoes a quantitative hydrogen/metal exchange when treated with an ethereal solution of lithium 2,2,6,6-tetramethylpiperidide. This reaction facilitates the selective lithiation of the compound, enabling the preparation of 5-substituted derivatives through reaction with tert-butyllithium and an electrophile. This process is significant for synthesizing diverse organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Schlosser, Porwisiak, & Mongin, 1998).

Formation of Surface Covalent Organic Frameworks

A novel surface covalent organic framework (COF) was developed through the polyester condensation reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride. This COF features hexagonal cavities of approximately 2 nm size, indicating its potential for applications in catalysis, gas storage, and separation technologies (Marele et al., 2012).

Efficient Catalyst for Organic Synthesis

1,3,5-Tris(hydrogensulfato)benzene has been utilized as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions. This methodology offers advantages such as excellent yields, simple procedures, and eco-friendly reaction conditions, showcasing its applicability in creating complex organic molecules (Karimi-Jaberi et al., 2012).

Synthesis of Honeycomb-Like Zirconium Phosphonate Framework

A rigid tritopic phosphonic ligand was synthesized and used to prepare a new zirconium phosphonate with a honeycomb-like structure, demonstrating remarkable thermal stability and hydrolysis resistance. Such materials are promising for applications in catalysis, drug delivery, and as sensors due to their structural integrity and functional versatility (Taddei et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 2,4,5-Trichlorobenzotrifluoride, also known as 1,2,4-Trichloro-5-(trifluoromethyl)benzene, is the respiratory system . This compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mode of Action

It is known to cause irritation in the respiratory system when inhaled . It can also cause skin and eye irritation upon contact .

Pharmacokinetics

Given its physical and chemical properties, it is likely that the compound has low gastrointestinal absorption . It is also predicted to have low permeability across the skin .

Result of Action

The primary result of action of 2,4,5-Trichlorobenzotrifluoride is irritation of the skin, eyes, and respiratory system . Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting .

Action Environment

The action of 2,4,5-Trichlorobenzotrifluoride can be influenced by environmental factors. For instance, its volatility can lead to inhalation exposure in poorly ventilated areas . It is recommended to handle this compound only outdoors or in a well-ventilated area to minimize exposure .

Propiedades

IUPAC Name |

1,2,4-trichloro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZSSJWAFPMQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10536148 | |

| Record name | 1,2,4-Trichloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56148-83-5 | |

| Record name | 1,2,4-Trichloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]-](/img/structure/B1611202.png)

![3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611211.png)